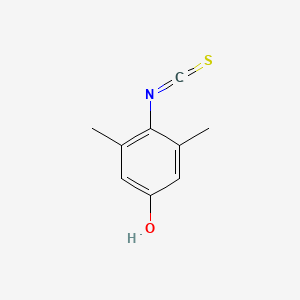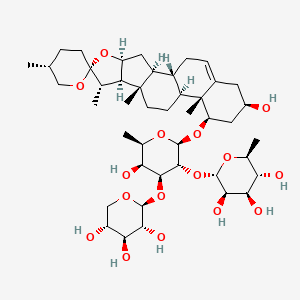
β-(p-Nitrophenyl)ethyl Bromide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
β-(p-Nitrophenyl)ethyl Bromide-d4: is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of β-(p-Nitrophenyl)ethyl Bromide-d4 typically involves the bromination of β-(p-Nitrophenyl)ethyl alcohol. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of deuterated reagents and solvents to maintain the deuterium labeling .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: β-(p-Nitrophenyl)ethyl Bromide-d4 undergoes nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amine group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Reduction Reactions: The major product is the corresponding amine derivative.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in isotopic labeling studies to trace reaction pathways and mechanisms .
Biology:
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of β-(p-Nitrophenyl)ethyl Bromide-d4 involves its interaction with nucleophiles and reducing agents. The deuterium atoms provide stability and allow for detailed studies of reaction mechanisms and pathways. The compound’s molecular targets include various enzymes and receptors, making it valuable in biochemical research.
Comparaison Avec Des Composés Similaires
β-(p-Nitrophenyl)ethyl Bromide: The non-deuterated version of the compound.
p-Nitrophenethyl Bromide: Another similar compound with slight structural differences.
Uniqueness:
- The presence of deuterium atoms in β-(p-Nitrophenyl)ethyl Bromide-d4 makes it unique for isotopic labeling studies.
- It offers enhanced stability and allows for more precise tracking in biochemical and chemical reactions .
Propriétés
Numéro CAS |
1794971-35-9 |
|---|---|
Formule moléculaire |
C8H8BrNO2 |
Poids moléculaire |
234.085 |
Nom IUPAC |
1-(2-bromo-1,1,2,2-tetradeuterioethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2/i5D2,6D2 |
Clé InChI |
NTURQZFFJDCTMZ-NZLXMSDQSA-N |
SMILES |
C1=CC(=CC=C1CCBr)[N+](=O)[O-] |
Synonymes |
1-(2-Bromoethyl)-4-nitrobenzene-d4; 1-Bromo-2-(4-nitrophenyl)ethane-d4; 2-(4-Nitrophenyl)-1-bromoethane; -d4 2-(4-Nitrophenyl)ethyl Bromide-d4; 2-(p-Nitrophenyl)ethyl Bromide-d4; 4-(2-Bromoethyl)-1-nitrobenzene-d4; 4-(2-Bromoethyl)nitrobenzene-d4; 4-N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)
![1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine](/img/structure/B587172.png)

![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)



![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)


